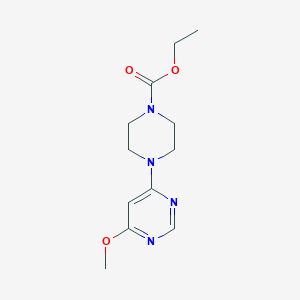![molecular formula C17H18F3N7 B15117318 9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B15117318.png)
9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9-position and a piperazine ring substituted with a trifluoromethylpyridine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 9-position of the purine ring through alkylation reactions using ethyl halides under basic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Attachment of the Trifluoromethylpyridine Moiety: The trifluoromethylpyridine moiety can be introduced through nucleophilic substitution reactions using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: Research focuses on the compound’s interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, including signal transduction and gene expression.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar Compounds
- **9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine shares structural similarities with other purine derivatives, such as:
- 9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-adenine
- 9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-guanine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring provides additional sites for interaction with biological targets.
Propiedades
Fórmula molecular |
C17H18F3N7 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
9-ethyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]purine |
InChI |
InChI=1S/C17H18F3N7/c1-2-25-11-24-14-15(25)22-10-23-16(14)27-7-5-26(6-8-27)13-4-3-12(9-21-13)17(18,19)20/h3-4,9-11H,2,5-8H2,1H3 |
Clave InChI |
FRFNFUXXTGALLP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15117237.png)
![3-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15117244.png)
![1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide](/img/structure/B15117247.png)
![9-(2-methoxyethyl)-6-[5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15117254.png)
![4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15117279.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B15117287.png)
![2-(3-fluoro-4-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117295.png)

![2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15117307.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B15117311.png)
![2-(3-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B15117322.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine](/img/structure/B15117323.png)
![4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B15117328.png)

